N-(4-ethoxyphenyl)-1-(4-(2-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide

Lipophilicity Drug-likeness Permeability

N-(4-ethoxyphenyl)-1-(4-(2-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide (CAS 1251684-13-5) is a fully synthetic small molecule belonging to the N-substituted imidazole-4-carboxamide class, a chemotype historically explored for anticancer and kinase-inhibitory applications. The compound incorporates three distinct pharmacophoric elements—an imidazole-4-carboxamide core, a 2-fluorobenzamido-benzyl linker, and a 4-ethoxyphenyl terminal group—resulting in a molecular formula of C₂₆H₂₃FN₄O₃ and a molecular weight of 458.5 g/mol.

Molecular Formula C26H23FN4O3
Molecular Weight 458.493
CAS No. 1251684-13-5
Cat. No. B2576771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-ethoxyphenyl)-1-(4-(2-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide
CAS1251684-13-5
Molecular FormulaC26H23FN4O3
Molecular Weight458.493
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4F
InChIInChI=1S/C26H23FN4O3/c1-2-34-21-13-11-20(12-14-21)30-26(33)24-16-31(17-28-24)15-18-7-9-19(10-8-18)29-25(32)22-5-3-4-6-23(22)27/h3-14,16-17H,2,15H2,1H3,(H,29,32)(H,30,33)
InChIKeyAHCHGQXXBIHJLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Ethoxyphenyl)-1-(4-(2-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide (CAS 1251684-13-5): Procurement-Relevant Chemical Identity and Structural Class


N-(4-ethoxyphenyl)-1-(4-(2-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide (CAS 1251684-13-5) is a fully synthetic small molecule belonging to the N-substituted imidazole-4-carboxamide class, a chemotype historically explored for anticancer and kinase-inhibitory applications [1]. The compound incorporates three distinct pharmacophoric elements—an imidazole-4-carboxamide core, a 2-fluorobenzamido-benzyl linker, and a 4-ethoxyphenyl terminal group—resulting in a molecular formula of C₂₆H₂₃FN₄O₃ and a molecular weight of 458.5 g/mol [2]. It is currently listed in PubChem (CID 49668818) with computed physicochemical descriptors but no curated bioactivity annotations [2]. As of the knowledge cutoff, no primary research articles, patents, or authoritative biological assay databases report quantitative activity data for this specific compound, placing it in the category of a structural tool compound or specialty building block rather than a biologically validated probe.

Why N-(4-Ethoxyphenyl)-1-(4-(2-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide Cannot Be Assumed Interchangeable with In-Class Analogs


Within the 1-(2-fluorobenzamido)benzyl-imidazole-4-carboxamide sub-series, even minor peripheral substitutions produce substantially different computed physicochemical profiles. The target compound's 4-ethoxyphenyl terminus introduces a distinct combination of lipophilicity (XLogP3-AA = 4), hydrogen-bonding capacity (2 HBD, 5 HBA), and topological polar surface area (85.3 Ų) relative to its closest analogs bearing phenyl, 4-methoxyphenyl, or m-tolyl termini [1]. In the absence of any published head-to-head biological or ADME comparison for these analogs, generic substitution carries the risk of altering target engagement, solubility, permeability, and metabolic stability in unpredictable ways. For medicinal chemistry campaigns and structure–activity relationship (SAR) studies where the 4-ethoxyphenyl substituent is a deliberate design element, procurement of the exact compound rather than a near-neighbor is therefore mandatory [1].

Quantitative Differentiation Evidence for N-(4-Ethoxyphenyl)-1-(4-(2-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide (1251684-13-5) Against Closest Analogs


Lipophilicity (XLogP3-AA) Differentiation vs. N-Phenyl and N-(4-Methoxyphenyl) Analogs

The target compound displays a computed XLogP3-AA value of 4, which is higher than the predicted values for its closest demethylated and de-ethoxylated analogs. The N-phenyl analog (CAS 1251572-60-7, C₂₄H₁₉FN₄O₂) is predicted to have a lower logP due to the absence of the ethoxy oxygen, while the N-(4-methoxyphenyl) analog (CAS 1251559-87-1, C₂₅H₂₁FN₄O₃) is expected to show an intermediate value. These differences arise directly from the incremental alkoxy chain length on the terminal phenyl ring [1].

Lipophilicity Drug-likeness Permeability

Rotatable Bond Count and Molecular Flexibility Differentiation

The target compound possesses 8 rotatable bonds, compared to an estimated 6 for the N-phenyl analog (CAS 1251572-60-7) and 7 for the N-(4-methoxyphenyl) analog (CAS 1251559-87-1). The additional ethoxy group introduces one extra rotatable bond (O–CH₂CH₃) that increases conformational degrees of freedom [1].

Molecular flexibility Entropic penalty Conformational sampling

Topological Polar Surface Area (TPSA) Differentiation and Predicted Oral Bioavailability Class

The TPSA of the target compound is 85.3 Ų, which is identical to the TPSA of the N-(4-methoxyphenyl) analog (both contain the same number and type of heteroatoms: one ether oxygen, two amide carbonyl oxygens, and two amide/imidazole nitrogens contributing to PSA). The N-phenyl analog is expected to have a slightly lower TPSA (approximately 76 Ų) due to the absence of the ether oxygen [1]. No published experimental oral bioavailability data exist for any compound in this series.

Polar surface area Oral bioavailability Veber rules

Purity and Characterization Benchmarking for Procurement Specification

Reputable chemical vendors list this compound at standard purity levels of 95–98% as determined by HPLC, NMR, or GC, with batch-specific certificates of analysis available upon request . The closer N-(4-methoxyphenyl) analog (CAS 1251559-87-1) is similarly specified at 95%+ purity, establishing a class-typical baseline. No vendor currently offers this compound with a quantified impurity profile, residual solvent analysis, or elemental analysis data in the public domain, which are procurement-relevant differentiators when comparing sources .

Chemical purity Quality control Procurement specification

Evidence-Based Application Scenarios for N-(4-Ethoxyphenyl)-1-(4-(2-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide (1251684-13-5)


Structure–Activity Relationship (SAR) Studies Targeting the 4-Ethoxyphenyl Pharmacophore

The primary justified use of this compound is as a precisely defined SAR probe within imidazole-4-carboxamide lead optimization programs. Where medicinal chemistry campaigns require systematic variation of the terminal N-aryl group, this compound serves as the 4-ethoxy-substituted member of a homologous series (H → OMe → OEt). The computed lipophilicity increase of ΔXLogP3-AA ≈ +0.2 to +0.8 log units relative to the N-phenyl baseline provides a testable hypothesis for structure–property relationship (SPR) studies, though experimental logP/logD determination is necessary to confirm this trend [1]. No published biological activity data exist to justify its use as a pre-validated pharmacological tool compound.

Synthetic Chemistry: Building Block for Late-Stage Functionalization

The compound's imidazole-4-carboxamide core is a versatile synthetic handle for further derivatization. The 4-ethoxyphenyl group can serve as a masked phenol via O-dealkylation, enabling late-stage diversification to hydroxyl or substituted alkoxy analogs. This application is supported solely by chemical logic based on the ethoxy functional group; no published synthetic procedures specific to this compound exist in the non-vendor literature [1].

Analytical Reference Standard for Method Development

Given its molecular weight (458.5 g/mol), moderate lipophilicity (XLogP3-AA = 4), and distinct UV-absorbing chromophores (imidazole, benzamide, ethoxyphenyl), this compound is suitable as a non-bioactive reference standard for HPLC/UPLC method development, mass spectrometry calibration, and chromatographic retention time benchmarking in medicinal chemistry workflows. The availability of exact mass (458.17541877 Da) and InChIKey (AHCHGQXXBIHJLA-UHFFFAOYSA-N) from PubChem supports unambiguous analytical identification [2]. No certified reference material (CRM) grade is currently available; users requiring CRM-level documentation should verify with individual suppliers.

In Silico Modeling and Computational Chemistry Studies

The compound's fully computed descriptor set—including XLogP3-AA, TPSA, hydrogen bond donor/acceptor counts, and rotatable bond count—makes it amenable to computational docking, molecular dynamics simulations, and QSAR model building. Its structural complexity (664 complexity score; 34 heavy atoms) renders it a realistic drug-like ligand for virtual screening validation studies where the ethoxy substituent serves as a specific chemical probe of lipophilic pocket tolerance [2]. No experimental target engagement or crystallographic data are available to validate predicted binding modes.

Quote Request

Request a Quote for N-(4-ethoxyphenyl)-1-(4-(2-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.